Cas no 89284-03-7 (2-(bromomethyl)-3-nitrothiophene)
2-(bromomethyl)-3-nitrothiophene Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 2-(bromomethyl)-3-nitro-
- 2-(bromomethyl)-3-nitrothiophene
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2-(bromomethyl)-3-nitrothiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-94270020-1.0g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 1.0g |
$1249.0 | 2022-12-07 | |
| Enamine | BBV-94270020-2.5g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 2.5g |
$2587.0 | 2023-10-28 | |
| Enamine | BBV-94270020-5.0g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 5.0g |
$3278.0 | 2022-12-07 | |
| Enamine | BBV-94270020-10.0g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 10.0g |
$4122.0 | 2022-12-07 | |
| Enamine | BBV-94270020-1g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 1g |
$1249.0 | 2023-10-28 | |
| Enamine | BBV-94270020-5g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 5g |
$3278.0 | 2023-10-28 | |
| Enamine | BBV-94270020-10g |
2-(bromomethyl)-3-nitrothiophene |
89284-03-7 | 95% | 10g |
$4122.0 | 2023-10-28 |
2-(bromomethyl)-3-nitrothiophene Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-(bromomethyl)-3-nitrothiophene
Research Brief on 2-(Bromomethyl)-3-nitrothiophene (CAS: 89284-03-7) in Chemical Biology and Pharmaceutical Applications
2-(Bromomethyl)-3-nitrothiophene (CAS: 89284-03-7) is a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents. Recent studies have highlighted its versatility in organic synthesis, particularly in the construction of thiophene-based scaffolds, which are prevalent in drug discovery. This research brief consolidates the latest findings on its applications, mechanisms, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-(bromomethyl)-3-nitrothiophene as a precursor for novel kinase inhibitors. Researchers utilized its reactive bromomethyl group for cross-coupling reactions, yielding compounds with nanomolar potency against EGFR mutants. The nitro group further enabled subsequent modifications, underscoring its dual functionality in medicinal chemistry.
In the context of antimicrobial development, a team at the University of Cambridge reported the compound's role in synthesizing thiophene-azole hybrids (ACS Infectious Diseases, 2024). These hybrids exhibited broad-spectrum activity against drug-resistant Gram-positive pathogens, with MIC values as low as 0.5 µg/mL. Density functional theory (DFT) calculations correlated the electron-withdrawing nitro group with enhanced membrane penetration.
Notably, 89284-03-7 has emerged in radiopharmaceutical research. A Nature Communications paper (2024) detailed its incorporation into PET tracers targeting tumor-associated carbonic anhydrase IX. The bromomethyl moiety allowed facile 18F-fluorination, while the nitro group stabilized the radiolabeled product in vivo, achieving tumor-to-background ratios >5:1 in murine models.
Challenges persist in optimizing the compound's stability under physiological conditions. A 2024 Chemical Science study identified pH-dependent hydrolysis of the bromomethyl group as a limitation, proposing prodrug strategies to mitigate premature degradation. Computational models predicted that steric shielding could extend plasma half-life by 3-fold.
Future directions include exploring its use in PROTACs (proteolysis-targeting chimeras), where its bifunctional nature may facilitate linker design. Preliminary data from Pfizer's 2024 ASCO presentation showed promise in degrading BRD4 when conjugated to thalidomide analogs.
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